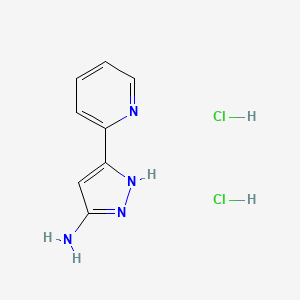
3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various targets, such as feii, coii, and niii ions . The role of these targets can vary widely, from catalytic activities to structural roles in proteins.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the targets’ function or structure . For instance, similar compounds have been found to interact with their targets through π–π stacking interactions and short C–H⋯N hydrogen bonds .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, such as those involved in fluorescence and phosphorescence .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic profiles . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have been found to exhibit excitation-dependent fluorescence and phosphorescence under ambient conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-ketoesters can form the pyrazole ring, which is then coupled with a pyridine derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-yl)coumarins: Known for their antioxidant and enzyme inhibition activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Studied for their therapeutic potential in various diseases.
Pyrrolopyrazine derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
5-pyridin-2-yl-1H-pyrazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-8-5-7(11-12-8)6-3-1-2-4-10-6;;/h1-5H,(H3,9,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMDFNLNXKSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NN2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)



![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2503994.png)
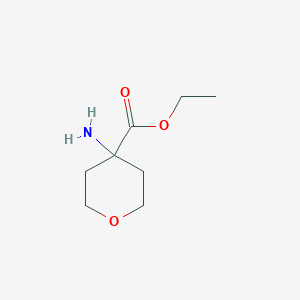

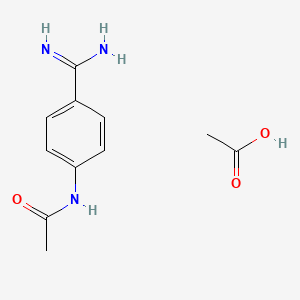
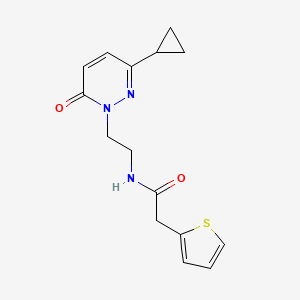
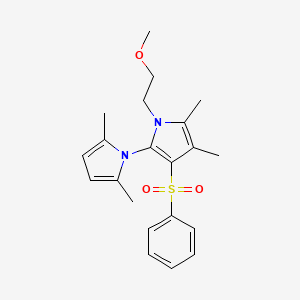

![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)
![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)
![2-[2,6-dimethyl-1-(propan-2-yl)-1,4-dihydropyridin-4-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2504005.png)
